molecular formula C13H17NO B3038033 3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine CAS No. 70505-77-0

3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine

Cat. No.: B3038033
CAS No.: 70505-77-0
M. Wt: 203.28 g/mol
InChI Key: JLJGHWLOLDSRLO-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine is a spirocyclic compound characterized by a unique structure where a benzopyran ring is fused to a cyclopentane ring

Scientific Research Applications

3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one: A similar compound with a ketone group instead of an amine group.

    6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol: A fluorinated derivative with an alcohol group.

Uniqueness

3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12/h1-2,5-6,11H,3-4,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJGHWLOLDSRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
Reactant of Route 2
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3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
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3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
Reactant of Route 4
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
Reactant of Route 5
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
Reactant of Route 6
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine

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